1-Chloro-4-methylisoquinoline

Antispasmodic Smooth Muscle Relaxation Isoquinoline Derivatives

1-Chloro-4-methylisoquinoline (CAS 24188-78-1) offers distinct reactivity from its 1-chloro or 4-methyl mono-substituted analogs. Its unique dual substitution enables specific nucleophilic aromatic substitution and cross-coupling for medicinal chemistry. This key intermediate supports antispasmodic, local anesthetic, and anticancer (A549) research programs. Bulk purchase ensures supply chain continuity for early-stage SAR exploration.

Molecular Formula C10H8ClN
Molecular Weight 177.63 g/mol
CAS No. 24188-78-1
Cat. No. B1593203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-4-methylisoquinoline
CAS24188-78-1
Molecular FormulaC10H8ClN
Molecular Weight177.63 g/mol
Structural Identifiers
SMILESCC1=CN=C(C2=CC=CC=C12)Cl
InChIInChI=1S/C10H8ClN/c1-7-6-12-10(11)9-5-3-2-4-8(7)9/h2-6H,1H3
InChIKeyVQGCJKJYRGWVHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Chloro-4-methylisoquinoline (CAS 24188-78-1): A Versatile Scaffold for Isoquinoline-Based Drug Discovery


1-Chloro-4-methylisoquinoline (CAS 24188-78-1) is a halogenated heterocyclic compound belonging to the isoquinoline class, characterized by a chloro substituent at the 1-position and a methyl group at the 4-position of the isoquinoline ring . This substitution pattern confers distinct reactivity and physicochemical properties that differentiate it from unsubstituted isoquinoline, mono-substituted analogs (e.g., 1-chloroisoquinoline or 4-methylisoquinoline), and alternative halogenated derivatives . The compound serves as a key synthetic intermediate and building block in medicinal chemistry, particularly in the development of biologically active molecules targeting oncology, inflammation, and infectious diseases .

Why 1-Chloro-4-methylisoquinoline (CAS 24188-78-1) Cannot Be Interchanged with Other Isoquinoline Analogs


Generic substitution among isoquinoline derivatives is precluded by the precise substitution pattern on the heterocyclic core. 1-Chloro-4-methylisoquinoline possesses a unique combination of a reactive chloro leaving group at the 1-position and a methyl group at the 4-position. This dual substitution modulates electronic density, steric hindrance, and metabolic stability relative to unsubstituted or mono-substituted analogs, directly impacting synthetic utility, target engagement, and pharmacokinetic properties . For example, the chloro substituent at the 1-position enables nucleophilic aromatic substitution (SNAr) and cross-coupling reactions that are unattainable with 4-methylisoquinoline lacking this handle, while the 4-methyl group influences regioselectivity in subsequent derivatizations . Consequently, indiscriminate replacement with a close analog such as 1-chloroisoquinoline or 4-methylisoquinoline would fundamentally alter downstream synthetic routes and biological outcomes.

Quantitative Differentiation of 1-Chloro-4-methylisoquinoline (CAS 24188-78-1) Against Key Comparators


Antispasmodic Activity of 1-Chloro-4-methylisoquinoline Derivatives: A Direct Comparison with 4-Phenyl Analogs

Derivatives of 1-chloro-3-carboxy-4-methylisoquinoline exhibit antispasmodic activity, but 4-phenyl-substituted analogs are more potent. In a direct head-to-head comparison, the diethylaminoethyl ester of 1-chloro-3-carboxy-4-phenylisoquinoline demonstrated an antagonist effect against spasmogens comparable to papaverine, whereas the corresponding 4-methyl derivative showed lower activity [1].

Antispasmodic Smooth Muscle Relaxation Isoquinoline Derivatives

Local Anaesthetic Activity of 1-Chloro-4-methylisoquinoline Amides vs. 1-Methoxy Analogs

The dialkylaminoalkyl amide of 1-chloro-3-carboxy-4-methylisoquinoline (VIIIa) exhibits local anaesthetic activity that is slightly lower than lidocaine, a benchmark standard. A direct comparison within the same study shows that the 1-methoxy analog (VIa) and the 1-oxo derivative (XIIIa) also display local anaesthetic effects, but the chloro-substituted compound (VIIIa) demonstrates a comparable profile, providing an alternative scaffold for further optimization [1].

Local Anaesthesia Isoquinoline Amides Structure-Activity Relationship

Cytotoxic Potency of 1-Chloro-4-methylisoquinoline in Human Lung Cancer Cells (A549)

1-Chloro-4-methylisoquinoline demonstrates significant cytotoxic activity against human lung cancer A549 cells, with a reported IC50 value of approximately 5 µM . While this value is derived from a cross-study context and lacks a direct internal comparator in the available abstract, it provides a quantitative benchmark for potency relative to other isoquinoline-based anticancer agents and serves as a reference point for procurement decisions involving cytotoxicity screening.

Anticancer Cytotoxicity Lung Cancer

Reactivity Profile of 1-Chloro-4-methylisoquinoline in Nucleophilic Substitution vs. 1-Chloroisoquinoline

The 1-chloro substituent in 1-chloro-4-methylisoquinoline acts as an effective leaving group for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. While both 1-chloroisoquinoline and 1-chloro-4-methylisoquinoline can undergo such transformations, the presence of the 4-methyl group in the latter modifies the electronic and steric environment of the heterocyclic ring, potentially altering reaction rates, regioselectivity, and product profiles compared to the unsubstituted analog .

Nucleophilic Aromatic Substitution Cross-Coupling Synthetic Intermediate

Optimal Deployment Scenarios for 1-Chloro-4-methylisoquinoline (CAS 24188-78-1) Based on Quantitative Differentiation


Medicinal Chemistry: Synthesis of Antispasmodic Agents with Tunable Potency

In drug discovery programs targeting smooth muscle disorders (e.g., gastrointestinal spasms), 1-chloro-4-methylisoquinoline serves as a versatile intermediate for generating dialkylaminoalkyl ester derivatives with antispasmodic activity. As demonstrated in Section 3, these derivatives exhibit good spasmolytic effects, though 4-phenyl analogs are more potent. Therefore, the compound is best deployed in early-stage SAR exploration where synthetic accessibility is prioritized, with the option to transition to 4-phenyl modifications for enhanced efficacy [1].

Pharmacology: Development of Local Anaesthetic Candidates

The dialkylaminoalkyl amide derivatives of 1-chloro-4-methylisoquinoline exhibit local anaesthetic activity comparable to lidocaine. This scaffold is suitable for research programs aiming to identify novel local anaesthetics with potentially improved safety margins, altered duration of action, or reduced systemic toxicity relative to established amino amide anaesthetics [2]. The chloro substituent offers a distinct electronic and steric profile compared to the methoxy analog, which may influence binding to voltage-gated sodium channels.

Oncology Research: Hit-to-Lead Optimization for Lung Cancer

Given its micromolar cytotoxicity against A549 lung cancer cells, 1-chloro-4-methylisoquinoline is a viable starting point for hit-to-lead optimization in lung cancer drug discovery. Researchers can utilize the chloro and methyl handles for further functionalization to improve potency, selectivity, and pharmacokinetic properties. The compound's moderate activity warrants its use in focused libraries or as a scaffold for structure-guided design of novel anticancer agents .

Chemical Biology: Synthesis of Isoquinoline-Based Probes and Ligands

The reactive 1-chloro group enables facile conjugation with amines, thiols, and other nucleophiles, making 1-chloro-4-methylisoquinoline an attractive building block for the synthesis of chemical probes, PROTACs, and fluorescent ligands. The 4-methyl group provides a hydrophobic moiety that can influence target engagement and cellular permeability, distinguishing it from simpler 1-chloroisoquinoline-based probes .

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